

Synthesis of (S)-4-isopropyl-5,5-diphenyloxazolidin-2-one: A Technical Guide

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Compound of Interest

Compound Name: (S)-4-isopropyl-5,5-diphenyloxazolidin-2-one

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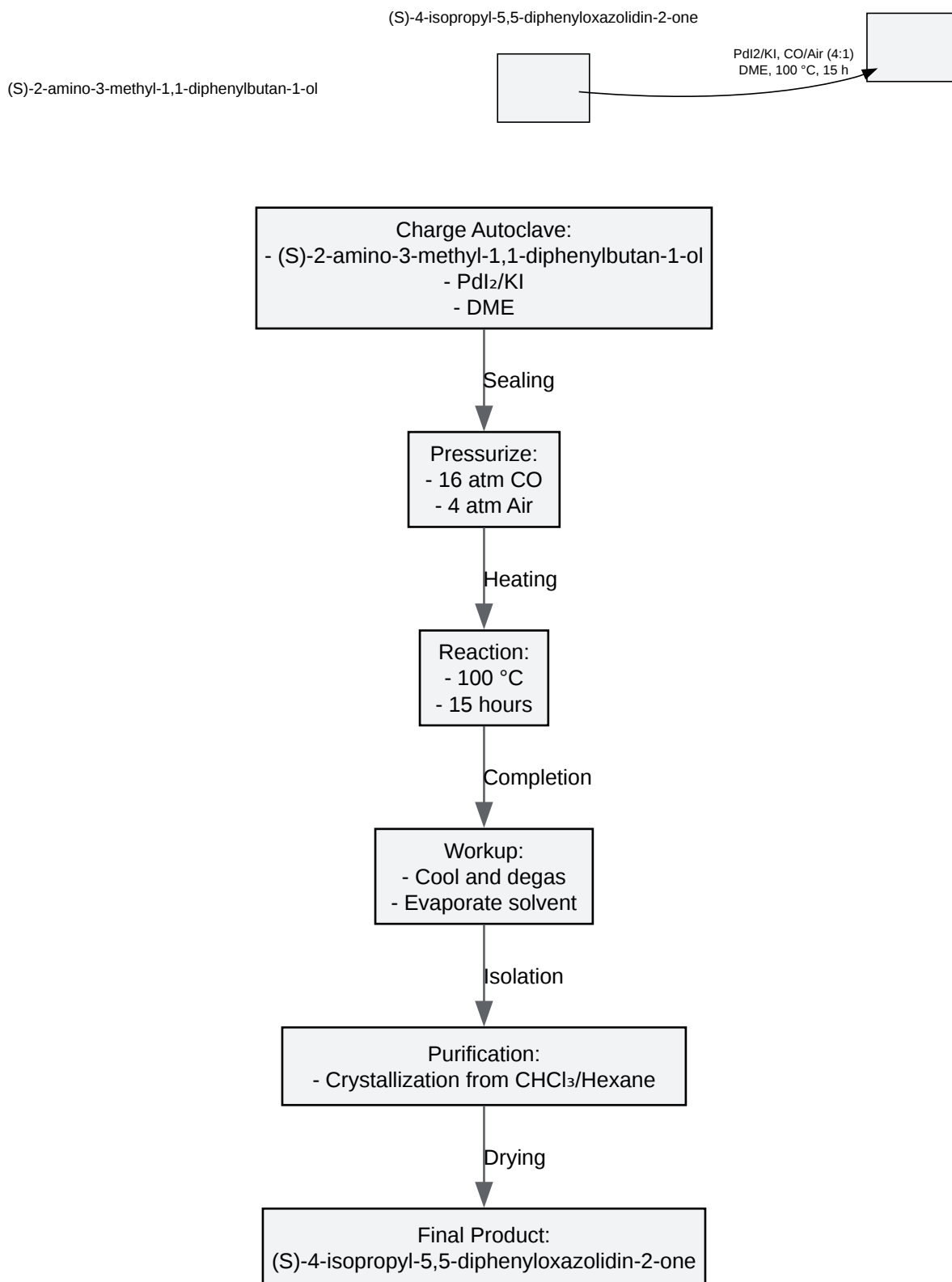
Introduction

(S)-4-isopropyl-5,5-diphenyloxazolidin-2-one is a chiral auxiliary of significant interest in asymmetric synthesis. Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction.[1][2] The oxazolidinone scaffold, in particular, is a well-established and highly effective chiral auxiliary motif, widely employed in the stereoselective synthesis of complex molecules, including pharmaceuticals.[3][4] This technical guide provides an in-depth overview of the synthesis of **(S)-4-isopropyl-5,5-diphenyloxazolidin-2-one**, focusing on a recently developed enantiospecific oxidative carbonylation method.

Synthesis Pathway

The synthesis of **(S)-4-isopropyl-5,5-diphenyloxazolidin-2-one** is achieved through the enantiospecific oxidative carbonylation of the commercially available (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol.[5] This direct carbonylation approach offers an efficient route to the desired chiral auxiliary. The reaction is catalyzed by a palladium iodide/potassium iodide system and utilizes carbon monoxide as the carbonyl source.[5]

Reaction Scheme



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